1-(4-cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide
Description
1-(4-Cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a 4-cyanophenyl group at the 1-position and a 3-(methylthio)phenyl carboxamide at the 4-position. Its structure combines electron-withdrawing (cyano) and lipophilic (methylthio) substituents, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
1-(4-cyanophenyl)-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-24-16-4-2-3-14(9-16)21-18(23)17-11-22(12-20-17)15-7-5-13(10-19)6-8-15/h2-9,11-12H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRAPDJTTWNETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H15N3OS
- Molecular Weight : 313.39 g/mol
The compound features a complex structure that includes an imidazole ring, a cyanophenyl group, and a methylthio-substituted phenyl group, which contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including the compound . One study evaluated several imidazole derivatives for their antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (stomach cancer), HeLa (cervical cancer).
- Key Findings :
- The compound exhibited potent antiproliferative activity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).
- Selectivity indices indicated that normal cells showed significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window.
Table 1 summarizes the antiproliferative activity of various compounds in the study:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 18.53 | HeLa |
| Compound A | 25.67 | A549 |
| Compound B | 30.12 | SGC-7901 |
| 5-FU | 20.00 | HeLa |
The mechanism by which this compound induces apoptosis in cancer cells involves modulation of key apoptotic proteins:
- Bax/Bcl-2 Ratio : Increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2 were observed, leading to enhanced apoptosis.
- Caspase Activation : The activation of caspase-3 was noted, indicating that the compound triggers intrinsic apoptotic pathways.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens:
- Tested Strains : Mycobacterium tuberculosis and other mycobacterial strains.
- Results : The compound demonstrated significant antimicrobial activity, outperforming some traditional antibiotics.
Table 2 provides an overview of the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| M. tuberculosis | 12.5 |
| M. abscessus | 25.0 |
| M. bovis BCG | 15.0 |
Study on Antitumor Activity
A study published in Molecules assessed the antitumor effects of several imidazole derivatives, including our compound, using both in vitro and in vivo models. The results indicated that the compound significantly inhibited tumor growth in xenograft models, supporting its potential as an antitumor agent .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of imidazole derivatives against mycobacterial infections. The study found that the compound exhibited superior activity compared to standard treatments, suggesting its potential as a new therapeutic option for resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared below with analogous molecules from the evidence:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-cyanophenyl group (electron-withdrawing) may improve binding affinity to target proteins compared to methoxy or dimethylamino substituents (electron-donating) in analogs .
- Lipophilicity : The 3-(methylthio)phenyl group offers moderate lipophilicity, balancing solubility and membrane permeability better than highly polar methoxy groups or bulky trifluoromethyl substituents .
Pharmacological Potential
Anti-Cancer Activity:
- The benzimidazole-carboxamide analog () exhibits anti-cancer properties, likely via H-bond interactions with kinase domains . The target compound’s imidazole core and carboxamide group may mimic this mechanism.
- Urea Derivatives: lists 1-(4-cyanophenyl)-3-arylurea compounds (e.g., 6l–6o) with high yields (82–83%) and molecular weights ~260–340 g/mol. While structurally distinct, these highlight the therapeutic relevance of cyanophenyl motifs in urea-based inhibitors .
Enzyme Modulation:
- The target compound’s methylthio group could enhance interactions with cysteine residues in enzymes.
Q & A
Q. What are the critical steps in synthesizing 1-(4-cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide, and how is purity validated?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Formation of the imidazole core via cyclization of glyoxal derivatives with substituted amines (e.g., 4-cyanophenylamine) under acidic conditions .
- Step 2 : Coupling the imidazole intermediate with 3-(methylthio)aniline using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF .
- Purity Validation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and H/C NMR to confirm >95% purity. LC-MS monitors residual solvents and byproducts .
Q. How can researchers assess the compound’s potential biological activity in preliminary assays?
- Methodological Answer :
- In Vitro Screening : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify inhibitory activity (IC determination) .
- Anti-inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Cytotoxicity : Use MTT assays on HEK-293 and HepG2 cells to establish selectivity indices .
Q. What analytical techniques resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Verify Compound Integrity : Re-analyze batches via X-ray crystallography (for solid-state structure) and DSC (differential scanning calorimetry) to rule out polymorphism .
- Assay Optimization : Replicate studies under standardized conditions (e.g., serum-free media, controlled O levels) to minimize variability .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity if kinase inhibition data conflict with cellular activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Modification : Replace the 3-(methylthio)phenyl group with electron-withdrawing groups (e.g., 3-CF) to enhance metabolic stability. Use DFT calculations (B3LYP/6-31G*) to predict electronic effects .
- Bioisosteric Replacement : Substitute the cyano group with a carboxylic acid to improve solubility; monitor changes in logP via shake-flask assays .
- In Vivo Correlation : Test analogs in murine inflammation models (e.g., collagen-induced arthritis) to link SAR with pharmacokinetic (PK) outcomes .
Q. What strategies address poor bioavailability observed in preclinical studies?
- Methodological Answer :
- Prodrug Design : Synthesize phosphate esters of the imidazole-carboxamide moiety to enhance aqueous solubility. Validate hydrolysis rates in simulated gastric fluid .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release kinetics using dialysis membranes .
- PK/PD Modeling : Conduct cassette dosing in Sprague-Dawley rats to calculate clearance (CL), volume of distribution (Vd), and half-life (t) .
Q. How can researchers elucidate the compound’s mechanism of action when target deconvolution is challenging?
- Methodological Answer :
- Chemoproteomics : Use immobilized compound analogs as affinity probes in lysate pull-down assays combined with LC-MS/MS for target identification .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in responsive cell lines to identify synthetic lethal partners .
- Cryo-EM : Resolve the compound bound to potential targets (e.g., kinases) at near-atomic resolution to map binding pockets .
Q. What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?
- Methodological Answer :
- Neuroinflammation : Use the MPTP-induced Parkinson’s model in mice; quantify microglial activation via Iba-1 immunohistochemistry .
- Anxiety/Depression : Test in the forced-swim test (FST) and elevated plus maze (EPM) with concurrent CSF sampling for monoamine analysis .
- Biomarker Integration : Monitor plasma BDNF levels and hippocampal neurogenesis via BrdU staining to correlate efficacy with molecular endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
